N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16451446
InChI: InChI=1S/C13H11N5OS/c19-10(18-9-4-2-1-3-5-9)6-20-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,18,19)(H,14,15,16,17)
SMILES:
Molecular Formula: C13H11N5OS
Molecular Weight: 285.33 g/mol

N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16451446

Molecular Formula: C13H11N5OS

Molecular Weight: 285.33 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide -

Specification

Molecular Formula C13H11N5OS
Molecular Weight 285.33 g/mol
IUPAC Name N-phenyl-2-(7H-purin-6-ylsulfanyl)acetamide
Standard InChI InChI=1S/C13H11N5OS/c19-10(18-9-4-2-1-3-5-9)6-20-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,18,19)(H,14,15,16,17)
Standard InChI Key GXZOLDIHDLVWIM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3

Introduction

Chemical Identity and Structural Features

N-Phenyl-2-(9H-purin-6-ylsulfanyl)acetamide (molecular formula C₁₃H₁₁N₅OS) consists of a purine core substituted at the 6th position with a sulfanylacetamide group bearing a phenyl moiety. Key structural attributes include:

Molecular Properties

  • Molecular Weight: 277.32 g/mol (calculated from formula).

  • logP: Estimated at 0.56–0.85 based on analogs like N-cyclopentyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide (logP = 0.56) .

  • Hydrogen Bonding: Three hydrogen bond donors (N–H groups) and seven acceptors (O, S, N atoms), facilitating interactions with biological targets .

Spectroscopic Characterization

  • ¹H NMR: For the parent structure 2-(9H-purin-6-ylsulfanyl)acetamide, signals include δ 4.17 (s, SCH₂), 7.36–7.59 (m, aromatic protons), and 12.03 ppm (N–H purine) . The phenyl group in N-phenyl derivatives would introduce additional aromatic signals at δ 6.8–7.6 ppm .

  • IR: Stretching vibrations at 3450 cm⁻¹ (N–H), 1709 cm⁻¹ (C=O), and 750 cm⁻¹ (C–S) .

Synthetic Methodologies

The synthesis of N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide likely follows protocols established for purine-thioacetamide hybrids:

Key Steps

  • Purine Functionalization: 6-Chloropurine undergoes nucleophilic substitution with thioacetic acid derivatives to introduce the sulfanylacetamide group .

  • Amide Coupling: Reaction of 2-(purin-6-ylsulfanyl)acetic acid with aniline derivatives using carbodiimide coupling agents .

Example Protocol (Analog Synthesis) :

  • Starting Material: 1-Benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-thiol.

  • Reaction: Treated with chloroacetyl chloride and aniline in DMF, yielding N-phenyl-2-(purin-6-ylsulfanyl)acetamide after purification (reported yield: 63–82%).

Biological Activity and Mechanisms

While direct pharmacological data for N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide are unavailable, structurally related compounds exhibit notable bioactivity:

Cytostatic Effects

  • 6-Phenylpurine Ribonucleosides: Derivatives with 4-X-phenyl substitutions (X = F, Cl, OR) showed IC₅₀ values of 0.25–20 μM in leukemia (CCRF-CEM) and cervical cancer (HeLa) cells . Activity depends on the ribose moiety, as aglycone analogs were inactive .

Putative Targets

  • Enzyme Inhibition: Purine sulfanylacetamides may target xanthine oxidase (involved in gout) or adenosine deaminase (immunomodulation) .

  • Receptor Interactions: The purine core could bind adenosine receptors (A₁, A₂ₐ), modulating cAMP pathways .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBioactivity (IC₅₀ or ED₅₀)Source
N-Cyclopentyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamideCyclopentyl group, hydroxyl purineNot reported; logP = 0.56
N-(4-Chlorophenyl)-2-[1-(2-fluorobenzyl)-purin-8-ylsulfanyl]acetamideHalogenated benzyl, chlorophenylCOX-2 inhibition: 1.8 μM
6-(4-Fluorophenyl)purine ribonucleosideRibose moiety, fluorophenylCCRF-CEM: IC₅₀ = 0.25 μM

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